(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3,4,5-triethoxybenzamide
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Overview
Description
This compound is a benzo[d]thiazole derivative. Benzo[d]thiazoles are heterocyclic compounds containing a benzene fused to a thiazole ring. They are known for their diverse biological activities and are used in medicinal chemistry . The compound also contains a methylsulfonyl group and an allyl group, which may contribute to its properties and reactivity.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzo[d]thiazole core, with the various substituents attached at specified positions. Techniques such as NMR, HPLC, LC-MS, and UPLC could be used for structural characterization .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its melting point, boiling point, density, and solubility .Scientific Research Applications
Electrophysiological Activity in Cardiac Research
A study focused on the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides and benzene-sulfonamides, demonstrating their potential as selective class III agents in cardiac applications. This includes the potential for treatment of reentrant arrhythmias (Morgan et al., 1990).
Cancer Research
Thiazolides, including derivatives similar to the compound , have shown effectiveness in inducing cell death in colon carcinoma cell lines. This effect is associated with their interaction with the detoxification enzyme glutathione S-transferase Pi 1 (GSTP1), crucial for apoptosis induction (Brockmann et al., 2014).
Photochemical and Photophysical Properties
The photochemical and photophysical properties of new zinc phthalocyanine compounds, with structures similar to the compound , have been explored. These properties are significant for applications like photodynamic therapy in cancer treatment (Pişkin et al., 2020).
Antimalarial and Antiviral Research
Sulfonamide derivatives, closely related to the compound , have been investigated for their antimalarial and antiviral properties, including potential effectiveness against COVID-19 (Fahim & Ismael, 2021).
Synthesis and Polymerization in Material Science
Studies have explored the synthesis and polymerization of benzoxazine monomers containing allyl groups, which are related to the compound . These materials exhibit excellent thermomechanical properties, highlighting their potential in advanced material applications (Agag & Takeichi, 2003).
Mechanism of Action
Properties
IUPAC Name |
3,4,5-triethoxy-N-(6-methylsulfonyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O6S2/c1-6-12-26-18-11-10-17(34(5,28)29)15-21(18)33-24(26)25-23(27)16-13-19(30-7-2)22(32-9-4)20(14-16)31-8-3/h6,10-11,13-15H,1,7-9,12H2,2-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFJUVROXIVTOOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)C)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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